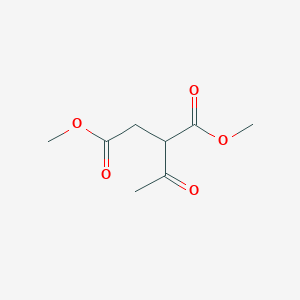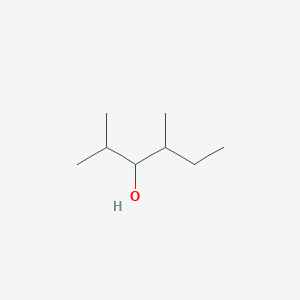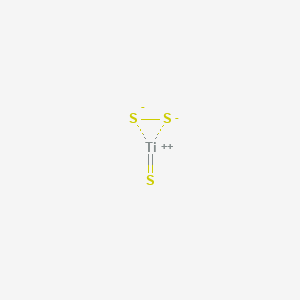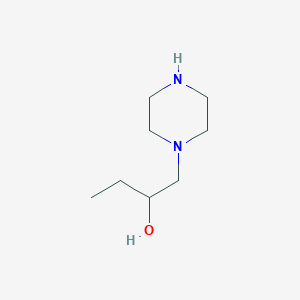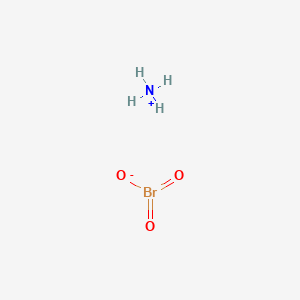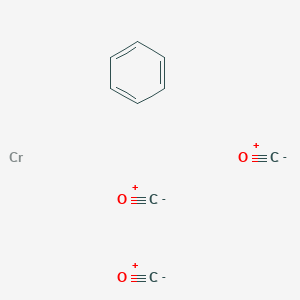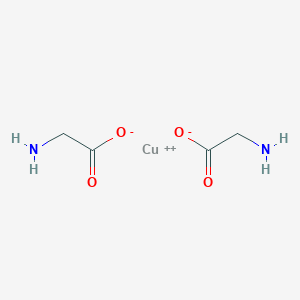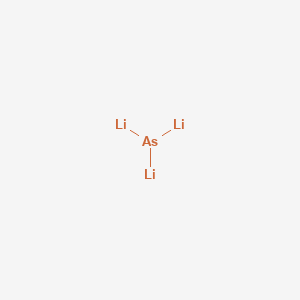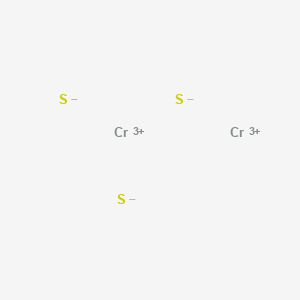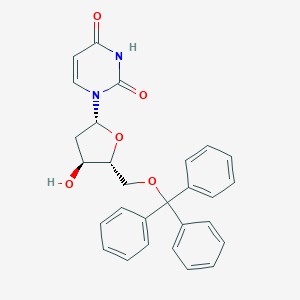
5'-O-Trityl-2'-deoxyuridine
Übersicht
Beschreibung
5’-O-Trityl-2’-deoxyuridine is a chemical compound with the molecular formula C28H26N2O5 and a molecular weight of 470.5 g/mol. It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of trityl radicals, which includes 5’-O-Trityl-2’-deoxyuridine, has been a focus of research. The development of synthetic approaches to these radicals has led to their promising applications .Molecular Structure Analysis
The molecular structure of 5’-O-Trityl-2’-deoxyuridine is influenced by various factors. For instance, the effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was studied .Chemical Reactions Analysis
5’-O-Trityl-2’-deoxyuridine, like other trityl radicals, has unique properties that have expanded their applications. These radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra. They are stable under both oxidation and reduction conditions .Wissenschaftliche Forschungsanwendungen
Malaria Drug Development : 5'-O-Trityl-2'-deoxyuridine analogues have been studied as selective inhibitors of the Plasmodium falciparum dUTPase, a potential drug target for malaria treatment. Research has shown that modifications of this compound can lead to active inhibitors with varying potencies (Hampton et al., 2011). Further studies on this compound's structure and activity revealed a clear requirement for the uracil base for its antiplasmodial action (Ruda et al., 2011).
DNA Replication Research : Tritiated 5-bromo-2'-deoxyuridine, a derivative, has been used to study the semiconservative replication of mitochondrial and nuclear DNA in rat liver (Gross & Rabinowitz, 1969).
Oligonucleotide Modifications : Novel 2'-deoxyuridine analogues, such as 5-[4-[N,N-bis(3-amino-propyl)amino]butyl]-2'-deoxyuridine, have been synthesized and incorporated into oligodeoxynucleotides. These modifications have shown to stabilize duplex and triplex formation and increase resistance to nuclease degradation (Nara et al., 1995).
Analytical and Biological Applications : 5'-O-Trityl-2'-deoxyuridine derivatives have been synthesized for various applications, including antiviral and antibacterial activities. Their properties make them valuable as analytical tools in biological studies (Krim et al., 2013).
Antiviral Research : Specific derivatives like 5-Trifluoromethyl-2'-deoxyuridine have shown potent therapeutic antiviral activity against herpes simplex infection (Kaufman & Heidelberger, 1964).
Cancer Therapy Research : 5-carboranyl-2'-deoxyuridine has been studied for its potential in boron neutron capture therapy, examining its intracellular uptake, metabolism, cytotoxicity, and antiviral activity (Schinazi et al., 1994).
Zukünftige Richtungen
The unique properties of trityl radicals, including 5’-O-Trityl-2’-deoxyuridine, have expanded their applications in various fields. Their stability under both oxidation and reduction conditions, high relaxation times, and intense narrow lines in the ESR spectra make them promising for future research and applications .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNFNLUKYZAKI-BFLUCZKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547404 | |
| Record name | 2'-Deoxy-5'-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Trityl-2'-deoxyuridine | |
CAS RN |
14270-73-6 | |
| Record name | 2'-Deoxy-5'-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



